molecular formula C14H12BrClF3N B1377160 4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride CAS No. 1423034-01-8

4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride

Cat. No. B1377160
CAS RN: 1423034-01-8
M. Wt: 366.6 g/mol
InChI Key: VVOXJAAUEOOVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline” is a chemical compound with the CAS Number: 1041538-12-8 . It has a molecular weight of 330.15 . The IUPAC name for this compound is 4-bromo-N-[4-(trifluoromethyl)benzyl]aniline . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11BrF3N/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(16,17)18/h1-8,19H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 330.15 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for its potential as a building block in the synthesis of various pharmaceutical agents. Its trifluoromethyl group is particularly significant due to its ability to improve the metabolic stability and bioavailability of therapeutic molecules . For instance, it can be used to develop analogs of existing drugs to enhance their efficacy or reduce side effects.

Material Science

Within material science, the compound’s bromine and trifluoromethyl functional groups make it a candidate for creating advanced polymers and coatings . These groups can facilitate the introduction of other functional moieties through substitution reactions, leading to materials with tailored properties like increased resistance to heat or chemical degradation.

Environmental Science

In environmental science, researchers can utilize this compound to study the degradation of fluorinated organic molecules in the environment . Understanding the breakdown process of such compounds is crucial for assessing their long-term environmental impact and developing strategies for remediation.

Analytical Chemistry

Analytical chemists may employ this compound as a standard or reagent in chromatographic methods to detect, quantify, and study the behavior of similar organic compounds . Its distinct chemical structure allows for precise calibration in analytical instruments.

Biochemistry

Biochemically, the compound could be used to investigate the interaction between small molecules and biological macromolecules . The presence of the bromine atom allows for easy radiolabeling, which is useful in tracking the compound within biological systems.

Pharmacology

In pharmacology, the compound’s structural features are beneficial for drug design and discovery . The trifluoromethyl group, in particular, is known to mimic the thiol group in cysteine residues, which can be exploited to design enzyme inhibitors or receptor ligands.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactive sites enable it to undergo various chemical transformations, making it a valuable precursor for synthesizing a wide range of organic compounds .

Agrochemistry

Lastly, in agrochemistry, such compounds are explored for their potential use in developing new pesticides or herbicides. The trifluoromethyl group can impart properties like increased potency and selectivity towards target pests or weeds .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3N.ClH/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(16,17)18;/h1-8,19H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXJAAUEOOVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride

CAS RN

1423034-01-8
Record name Benzenemethanamine, N-(4-bromophenyl)-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423034-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.